N-[4-(1H-Imidazol-2-YL)phenyl]cyclopropanecarboxamide
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Overview
Description
N-[4-(1H-Imidazol-2-YL)phenyl]cyclopropanecarboxamide: is a synthetic organic compound characterized by the presence of an imidazole ring attached to a phenyl group, which is further connected to a cyclopropanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1H-Imidazol-2-YL)phenyl]cyclopropanecarboxamide typically involves the following steps:
Formation of the Imidazole Derivative: The imidazole ring is synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Attachment to Phenyl Group: The imidazole derivative is then coupled with a phenyl group using a suitable coupling reagent such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck reactions).
Cyclopropanecarboxamide Formation: The final step involves the formation of the cyclopropanecarboxamide moiety. This can be achieved by reacting the phenyl-imidazole intermediate with cyclopropanecarboxylic acid chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet commercial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be performed using reducing agents such as lithium aluminum hydride, targeting the carbonyl group of the carboxamide.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced carboxamide derivatives.
Substitution: Nitrated or halogenated phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[4-(1H-Imidazol-2-YL)phenyl]cyclopropanecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
The compound has potential applications in biological research due to its imidazole moiety, which is known to interact with various biological targets. It can be used in the study of enzyme inhibition and receptor binding.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its stable and versatile chemical structure.
Mechanism of Action
The mechanism of action of N-[4-(1H-Imidazol-2-YL)phenyl]cyclopropanecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the phenyl and cyclopropanecarboxamide groups can enhance binding affinity and specificity towards certain biological targets.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(1H-Imidazol-2-YL)phenyl]acetamide
- N-[4-(1H-Imidazol-2-YL)phenyl]propionamide
- N-[4-(1H-Imidazol-2-YL)phenyl]butanamide
Uniqueness
Compared to similar compounds, N-[4-(1H-Imidazol-2-YL)phenyl]cyclopropanecarboxamide is unique due to the presence of the cyclopropane ring, which imparts rigidity and distinct steric properties. This can influence its reactivity and interaction with biological targets, potentially leading to different pharmacological profiles and applications.
Properties
IUPAC Name |
N-[4-(1H-imidazol-2-yl)phenyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c17-13(10-1-2-10)16-11-5-3-9(4-6-11)12-14-7-8-15-12/h3-8,10H,1-2H2,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWUJBVCHEFYQMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)C3=NC=CN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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